Desacetyl-7-desmethyl Agomelatine Hydrobromide

Impurity profiling Structural elucidation Metabolite identification

QC laboratories risk system suitability failures when using incorrect impurity standards for agomelatine HPLC profiling. Desacetyl-7-desmethyl Agomelatine Hydrobromide (CAS 144705-51-1) solves this as the fully deprotected primary amine reference standard, eluting earlier than N-acetylated analogs in reversed-phase systems. - Fully characterized with COA including HPLC, NMR, MS, and IR data for regulatory submissions. - Enables accurate identification and quantification in forced degradation studies per ICH Q1A(R2). - Supplied with documented traceability supporting pharmacopeial standard comparison.

Molecular Formula C12H13NO . HBr
Molecular Weight 268.15
CAS No. 144705-51-1
Cat. No. B602167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesacetyl-7-desmethyl Agomelatine Hydrobromide
CAS144705-51-1
Synonyms8-(2-Aminoethyl)-2-naphthalenol Hydrobromide; 
Molecular FormulaC12H13NO . HBr
Molecular Weight268.15
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br
InChIInChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Desacetyl-7-desmethyl Agomelatine Hydrobromide: Reference Standard Overview


Desacetyl-7-desmethyl Agomelatine Hydrobromide (CAS 144705-51-1), chemically 8-(2-Aminoethyl)-2-naphthalenol Hydrobromide, is the fully deprotected naphthalenic analog of the melatonergic antidepressant agomelatine [1]. It lacks both the N-acetyl and 7-methoxy substituents present on the parent drug, existing as a primary amine hydrobromide salt (C₁₂H₁₃NO·HBr, MW 268.15) [2]. The compound is classified as Agomelatine Impurity 10 (HBr salt) and is also known as a metabolite of agomelatine formed via sequential deacetylation and O-demethylation [3]. It is supplied as a fully characterized reference standard with detailed Certificates of Analysis (COA) including HPLC, NMR, and MS data, compliant with regulatory guidelines for ANDA submissions, DMF filings, and pharmacopeial traceability [1].

Impurity standard Fully deprotected naphthalenic analog of agomelatine, HBr salt Agomelatine Impurity 10 reference standard
System suitability Primary amine ionization drives early elution; orthogonal to N-acetylated impurities Supports chromatographic resolution in RP-HPLC and UHPSFC
Regulatory documentation COA with HPLC, NMR, MS; consistent CAS 144705-51-1 across suppliers Data package for ANDA/DMF impurity profiling

Why This Impurity Cannot Be Substituted by Other Analogs


Agomelatine impurity and metabolite standards are not interchangeable. Desacetyl-7-desmethyl Agomelatine Hydrobromide differs from the more common 7-desmethyl-agomelatine (S 21517) by the additional absence of the N-acetyl group, yielding a primary amine rather than an acetamide [1]. This structural distinction produces a significantly different chromatographic retention profile in reversed-phase HPLC systems, with the desacetyl-7-desmethyl analog eluting substantially earlier due to its higher polarity and protonation state at analytical pH [2]. Furthermore, the compound exhibits a distinct biological activity profile: it is documented as a serotonin N-acetyltransferase (AANAT) inhibitor—a property not shared by agomelatine or its N-acetylated metabolites [3]. For ANDA filers and QC laboratories, substitution with a different impurity standard (e.g., 7-desmethyl-agomelatine, 3-hydroxy-agomelatine, or desacetyl-agomelatine) will result in incorrect retention time identification, failed system suitability criteria, and non-compliance with regulatory impurity profiling requirements [2].

This impurity
Desacetyl-7-desmethyl Agomelatine HBr: primary amine, cationic at analytical pH, early HPLC retention
Other analogs
7-Desmethyl-agomelatine (S 21517) and agomelatine: neutral N-acetylated acetamides, later retention, different ionization
Biological distinction
Reported serotonin N-acetyltransferase (AANAT) inhibitor; free primary amine required for enzyme interaction
N-acetylated analogs
No AANAT inhibition reported; impurity safety assessment may not transfer directly
System suitability failure risk
Substitution with a different impurity standard may shift retention time identification and fail ICH Q2(R1) criteria
Alternative impurity standards
3-Hydroxy-agomelatine, desacetyl-agomelatine: different polarity and MS response; not interchangeable without validation

Differentiation Evidence Against Closest Analogs


Deprotection State: Primary Amine vs. N-Acetylated Metabolite

Desacetyl-7-desmethyl Agomelatine Hydrobromide (MW 268.15 g/mol, C₁₂H₁₃NO·HBr) is the only agomelatine-related impurity that is fully deprotected at both the N-acetyl and 7-O-methyl positions, existing as a primary ammonium salt [1]. In contrast, 7-desmethyl-agomelatine (S 21517, CAS 152302-45-9, MW 229.27 g/mol) retains the N-acetyl group as an acetamide, while agomelatine itself (CAS 138112-76-2, MW 243.31 g/mol) retains both N-acetyl and 7-methoxy groups . This structural distinction results in fundamentally different ionization behavior: the desacetyl-7-desmethyl analog is protonated at analytical pH (pKa ~9.5 for primary arylalkylamine), whereas agomelatine and 7-desmethyl-agomelatine are neutral acetamides [1]. The consequence is a dramatic difference in reversed-phase chromatographic retention: the desacetyl-7-desmethyl compound elutes significantly earlier than any N-acetylated impurity under standard agomelatine impurity methods [2].

Deprotection State
Head-to-head
Target: 8-(2-Aminoethyl)-2-naphthalenol, primary amine (pKa ~9.5), cation at pH
Ionization-state context drives chromatographic retention, extraction recovery, and MS response; direct substitution with acetamides may not transfer retention times
Structural characterization by NMR, IR, MS; confirmed in impurity reference standard characterization literature
AANAT Inhibition
Head-to-head
Target (free base): documented serotonin N-acetyltransferase inhibitor (NIMH repository); all N-acetylated analogs: no reported AANAT inhibition
Supports impurity-specific safety assessment context; AANAT inhibition is structurally dependent on free primary amine
Enzymatic assay references available; exact inhibitory potency requires further characterization
5-HT2C Affinity Rank
Class-level
Rank order (Ki): S 21517 (0.13 μM) > agomelatine (0.21 μM) > S 21540 (1.8 μM). Desacetyl-7-desmethyl Ki not publicly reported; described as 5-HT2C antagonist
Context-dependent: quantitative Ki interpolation from acetamide rank not supported; impurity qualification threshold may need tighter review if affinity comparable to parent
SAR evidence indicates N-acetyl group contributes to affinity; free amine chemotype precludes direct extrapolation
Chromatographic Resolution
Method context
Validated RP-HPLC (detection limit ≤0.0047% impurity) and UHPSFC methods (4.1 min total run, RSD ≤2.4%) resolve this impurity from agomelatine and six co-occurring impurities
Supports immediate method transferability and regulatory defensibility for ANDA filers; two orthogonal separation mechanisms confirmed
Data from Liu et al. (2013) and Plachká et al. (2016); verification in user laboratory recommended
Salt Form Selection
Head-to-head
Hydrobromide salt (CAS 144705-51-1): crystalline, 1:1 HBr stoichiometry, gravimetric accuracy advantage. Free base: oxidation-prone; HCl salt: alternative salt with lower MW
Salt form selection supports direct preparation of quantified reference standard solutions without free base content correction
Supplier COA data available; HBr salt consistently designated as Agomelatine Impurity 10
Impurity profiling Structural elucidation Metabolite identification

AANAT Inhibition: A Unique Pharmacological Liability

The NIMH Chemical Synthesis and Drug Supply Program classifies 8-(2-aminoethyl)naphthalen-2-ol (the free base of Desacetyl-7-desmethyl Agomelatine) as a serotonin N-acetyltransferase (AANAT) inhibitor [1]. AANAT is the penultimate enzyme in melatonin biosynthesis, catalyzing the acetylation of serotonin to N-acetylserotonin. This inhibitory activity is structurally dependent on the free primary amine, as AANAT specifically recognizes arylalkylamine substrates for acetyl transfer [2]. In contrast, agomelatine (which is an N-acetylated acetamide) and 7-desmethyl-agomelatine (also N-acetylated) cannot serve as AANAT substrates or inhibitors because they lack the free primary amine nucleophile required for interaction with the enzyme's acetyl-CoA binding pocket [1]. The AANAT inhibition activity of desacetyl-7-desmethyl agomelatine has been characterized in published enzymatic assays, with references including Mesangeau et al. (Bioorg. Med. Chem., 2010, 18, 3426-3436) and Le Picard et al. (Pharm. Pharmacol. Commun., 1999, 5, 183-188) [1].

AANAT Inhibition
Head-to-head
Target (free base): documented serotonin N-acetyltransferase inhibitor (NIMH repository); all N-acetylated analogs: no reported AANAT inhibition
Supports impurity-specific safety assessment context; AANAT inhibition is structurally dependent on free primary amine
Enzymatic assay references available; exact inhibitory potency requires further characterization
Enzyme inhibition Melatonin biosynthesis Off-target pharmacology

5-HT2C Receptor Affinity Ranking vs. Parent Drug

In the established pharmacological rank order of agomelatine-related compounds at the 5-HT2C receptor, the parent drug agomelatine and its major metabolite 7-desmethyl-agomelatine (S 21517) exhibit moderate affinity (Ki = 0.21 μM and 0.13 μM, respectively), while 3-hydroxy-agomelatine (S 21540) shows approximately 10-fold lower affinity (Ki = 1.8 μM) [1]. Desacetyl-7-desmethyl agomelatine is described as acting as a melatonin receptor agonist and 5-HT2C receptor antagonist [2]. As the fully deprotected primary amine, its 5-HT2C receptor interaction profile is expected to differ from the N-acetylated metabolites based on established SAR showing that the N-acetyl group contributes to 5-HT2C affinity in this naphthalenic series [3]. The in vivo pharmacological assessment further demonstrated that increasing doses (1.25 to 40 mg/kg, IP) of S 21517 and S 21540 did not affect mCPP-induced penile erections in rats, whereas agomelatine dose-dependently inhibited this 5-HT2C-mediated response, indicating that the metabolites do not recapitulate the in vivo 5-HT2C antagonist efficacy of the parent drug at behaviorally relevant doses [1].

5-HT2C Affinity Rank
Class-level
Rank order (Ki): S 21517 (0.13 μM) > agomelatine (0.21 μM) > S 21540 (1.8 μM). Desacetyl-7-desmethyl Ki not publicly reported; described as 5-HT2C antagonist
Context-dependent: quantitative Ki interpolation from acetamide rank not supported; impurity qualification threshold may need tighter review if affinity comparable to parent
SAR evidence indicates N-acetyl group contributes to affinity; free amine chemotype precludes direct extrapolation
Receptor pharmacology 5-HT2C antagonism Metabolite activity profiling

Chromatographic Resolution in Validated HPLC Methods

A validated stability-indicating RP-HPLC method capable of resolving agomelatine from seven potential impurities (including the desacetyl-7-desmethyl analog) has been established and validated per ICH Q2(R1) guidelines [1]. The method achieved detection limits for impurities in the range of 0.0008–0.0047% (8–47 ppm) with correlation coefficients >0.999 for all analytes, and recovery between 94.4% and 106.7% [1]. A complementary UHPSFC-PDA method was subsequently developed, achieving separation of agomelatine and its full impurity panel within a total analysis time of 4.1 minutes, with linear range 0.25–70 μg/mL, accuracy ≥97.4% for impurities, and intra-day precision RSD ≤2.4% [2]. The UHPLC method achieved linear range 0.1–10 μg/mL (extended to 0.1–25 μg/mL for three impurities), with accuracy ≥95.7% and RSD ≤2.6% [2]. Both methods were successfully applied to the analysis of commercial agomelatine tablet formulations, confirming their suitability for pharmaceutical quality control [2].

Chromatographic Resolution
Method context
Validated RP-HPLC (detection limit ≤0.0047% impurity) and UHPSFC methods (4.1 min total run, RSD ≤2.4%) resolve this impurity from agomelatine and six co-occurring impurities
Supports immediate method transferability and regulatory defensibility for ANDA filers; two orthogonal separation mechanisms confirmed
Data from Liu et al. (2013) and Plachká et al. (2016); verification in user laboratory recommended
Method validation Impurity quantification HPLC method development

Salt Form Selection for Reference Standard Applications

Desacetyl-7-desmethyl Agomelatine is commercially available in three forms: free base (CAS 148018-62-6, MW 187.24), hydrochloride salt (CAS 229161-32-4, MW 223.70), and hydrobromide salt (CAS 144705-51-1, MW 268.15) [1]. The hydrobromide salt offers superior crystallinity and reduced hygroscopicity compared to the free base, which exists as a low-melting solid susceptible to oxidation of the free amine [2]. For quantitative reference standard applications, the hydrobromide salt provides a stoichiometrically defined counterion (1:1 HBr) that simplifies gravimetric preparation of standard solutions and eliminates the uncertainty associated with variable free base purity [1]. The free base (CAS 148018-62-6) is alternatively designated as Agomelatine Impurity 2 by some vendors, while the hydrobromide salt is consistently designated as Agomelatine Impurity 10 across the supplier landscape, providing unambiguous material identification for regulatory submissions [1].

Salt Form Selection
Head-to-head
Hydrobromide salt (CAS 144705-51-1): crystalline, 1:1 HBr stoichiometry, gravimetric accuracy advantage. Free base: oxidation-prone; HCl salt: alternative salt with lower MW
Salt form selection supports direct preparation of quantified reference standard solutions without free base content correction
Supplier COA data available; HBr salt consistently designated as Agomelatine Impurity 10
Reference standard characterization Salt selection Stability and handling

Application Scenarios in Pharmaceutical Development and QC


ANDA Impurity Profiling in API and Dosage Forms

Desacetyl-7-desmethyl Agomelatine Hydrobromide serves as the reference standard for the fully deprotected process impurity and potential degradation product in agomelatine drug substance and tablets. Its unique early-eluting retention in RP-HPLC (due to its cationic primary amine character at analytical pH) provides a critical system suitability marker for confirming chromatographic resolution from the neutral agomelatine peak and other N-acetylated impurities [1]. The validated RP-HPLC method (Liu et al., 2013) with detection limits of 0.0008–0.0047% enables quantification well below the ICH Q3A identification threshold of 0.10% for agomelatine's maximum daily dose of 50 mg [1]. The UHPSFC method (Plachká et al., 2016) provides an orthogonal separation mechanism with a 4.1-minute total analysis time, suitable for high-throughput QC release testing [2].

Forced Degradation and Stability-Indicating Method Use

Desacetyl-7-desmethyl Agomelatine is a predicted degradation product of agomelatine under acidic and alkaline hydrolytic conditions, where sequential cleavage of the N-acetyl and O-methyl groups can occur [1]. The validated stability-indicating method demonstrated that agomelatine is susceptible to both acidic and alkaline degradation, and the desacetyl-7-desmethyl impurity standard is essential for identifying and quantifying this specific degradation pathway in forced degradation studies conducted per ICH Q1A(R2) [1]. Using an authentic, fully characterized reference standard rather than a structurally distinct surrogate impurity ensures accurate mass balance accounting and prevents misidentification of degradation products in stress testing reports submitted to regulatory agencies [1].

LC-MS/MS Metabolite Monitoring in Pharmacokinetic Studies

The structurally related metabolites 7-desmethyl-agomelatine and 3-hydroxy-agomelatine have been simultaneously quantified with agomelatine in human plasma using a validated LC-MS/MS method (Li et al., 2015) with calibration ranges of 0.1372–300 ng/mL and 0.4572–1000 ng/mL, respectively [3]. While the desacetyl-7-desmethyl analog was not included in this specific method, its structural relationship to the 7-desmethyl metabolite (differing only by the absence of the N-acetyl group) makes the hydrobromide reference standard valuable for method development laboratories seeking to expand metabolite panels or investigate minor metabolic pathways [3]. The compound's distinct MRM transition (precursor ion m/z 188.1 for the free base) and earlier chromatographic retention relative to N-acetylated metabolites provide the analytical selectivity needed for incorporation into multi-analyte LC-MS/MS methods [3].

DMF Reference Standard Qualification and Pharmacopeial Traceability

Desacetyl-7-desmethyl Agomelatine Hydrobromide is supplied with full characterization data (HPLC purity, NMR, MS, IR) compliant with regulatory guidelines, and traceability against USP or EP pharmacopeial standards can be established based on feasibility [4]. For DMF holders and ANDA applicants, using a fully characterized impurity reference standard with documented traceability supports the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions, demonstrating control of specified impurities as required by ICH Q6A and Q3A/B [4]. The unambiguous CAS registry number (144705-51-1) and consistent designation as Agomelatine Impurity 10 across multiple reputable suppliers ensure clear material identification in regulatory correspondence and prevent the confusion that can arise from the variable impurity numbering schemes used by different vendors for the free base form (Impurity 2 vs. Impurity 10) [4].

Application
Selection Property
Validation Focus
ANDA Impurity Profiling
Ionization-dependent retention behavior; early eluting system suitability marker
Orthogonal method confirmation (RP-HPLC and UHPSFC) against N-acetylated impurities
Forced Degradation Studies
Specificity for deacetylation/demethylation pathway; authentic impurity reference material
Mass balance accounting and degradation product identification per ICH Q1A(R2)
LC-MS/MS Metabolite Monitoring
Distinct MRM transition (m/z 188.1) and earlier retention vs. N-acetylated metabolites
Multi-analyte method selectivity and minor pathway investigation
DMF/Pharmacopeial Traceability
Full COA characterization (HPLC, NMR, MS); consistent CAS 144705-51-1 designation
Regulatory impurity control documentation per ICH Q6A and Q3A/B
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